4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile
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Overview
Description
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a 1,2,4-oxadiazole ring via a methylene bridge The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which include this compound, have been reported to exhibit broad-spectrum biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
One study indicated that a related compound blocked the excitation of the nuclear factor κb (nf-кb) signaling pathway in a concentration-dependent manner . This suggests that 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile may also interact with similar biochemical pathways.
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives, which include this compound, act as an amide-like linker with a suitable adme profile .
Result of Action
Related 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani . They also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola .
Action Environment
It is known that the synthesis of nitrogen- and oxygen-containing scaffolds, which include 1,2,4-oxadiazole derivatives, has gained momentum due to their versatility in the arsenal of drug discovery . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile typically involves the following steps:
Preparation of Amidoxime: The starting material, benzonitrile, is reacted with hydroxylamine to form the corresponding amidoxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, exhibiting antibacterial, antiviral, and antifungal activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide, showing activity against various plant pathogens.
Biological Research: It is used as a molecular probe in biological studies to investigate cellular processes and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic and steric properties.
1,2,5-Oxadiazole: A regioisomer with distinct reactivity and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness
4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis make it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-5-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAHEIUTQXGQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=NO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698800-71-3 |
Source
|
Record name | 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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